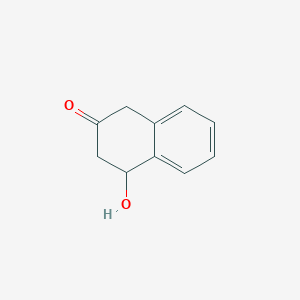
4-Hydroxy-3,4-dihydronaphthalen-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-3,4-dihydronaphthalen-2(1H)-one is an organic compound that belongs to the class of naphthalenones It is characterized by a hydroxyl group at the fourth position and a ketone group at the second position of the naphthalene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxy-3,4-dihydronaphthalen-2(1H)-one can be synthesized through several methods:
Hydrogenation of 4-Hydroxy-2-naphthoquinone: This method involves the reduction of 4-hydroxy-2-naphthoquinone using hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, such as room temperature and atmospheric pressure.
Cyclization of 2-(2-Hydroxyphenyl)ethanone: This method involves the cyclization of 2-(2-hydroxyphenyl)ethanone in the presence of an acid catalyst, such as sulfuric acid. The reaction is typically carried out at elevated temperatures to facilitate the formation of the naphthalenone ring system.
Industrial Production Methods
Industrial production of this compound often involves the hydrogenation of 4-hydroxy-2-naphthoquinone due to its efficiency and scalability. The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3,4-dihydronaphthalen-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid, depending on the reaction conditions and reagents used.
Reduction: The ketone group can be reduced to form an alcohol, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for nucleophilic substitution include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of 4-oxo-3,4-dihydronaphthalen-2(1H)-one or 4-carboxy-3,4-dihydronaphthalen-2(1H)-one.
Reduction: Formation of 4-hydroxy-3,4-dihydronaphthalen-2-ol.
Substitution: Formation of 4-alkoxy-3,4-dihydronaphthalen-2(1H)-one or 4-acetoxy-3,4-dihydronaphthalen-2(1H)-one.
Scientific Research Applications
4-Hydroxy-3,4-dihydronaphthalen-2(1H)-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer agents.
Industry: Used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3,4-dihydronaphthalen-2(1H)-one depends on its specific application:
Biological Activity: The hydroxyl and ketone groups can interact with various biological targets, such as enzymes and receptors, leading to modulation of their activity. The compound may also undergo metabolic transformations that enhance its biological effects.
Chemical Reactions: The hydroxyl and ketone groups serve as reactive sites for various chemical transformations, enabling the compound to participate in a wide range of reactions.
Comparison with Similar Compounds
4-Hydroxy-3,4-dihydronaphthalen-2(1H)-one can be compared with other similar compounds, such as:
4-Hydroxy-2-naphthoquinone: Similar structure but lacks the dihydro component, making it more prone to oxidation.
3,4-Dihydronaphthalen-2(1H)-one: Lacks the hydroxyl group, resulting in different reactivity and applications.
4-Hydroxy-1-tetralone: Similar structure but with a different position of the hydroxyl group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting reactivity and applications.
Properties
CAS No. |
183999-84-0 |
|---|---|
Molecular Formula |
C10H10O2 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
4-hydroxy-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C10H10O2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-4,10,12H,5-6H2 |
InChI Key |
KSADXZJDSQDMML-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2CC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


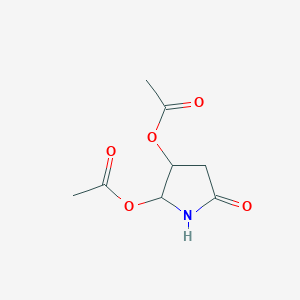

![3-(4-Fluoroanilino)-1-[4-(hexyloxy)phenyl]prop-2-en-1-one](/img/structure/B12565244.png)
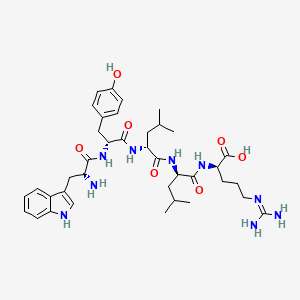
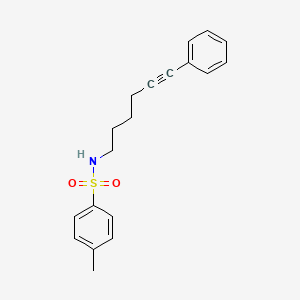
![1H-Pyrrole-2-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester](/img/structure/B12565261.png)
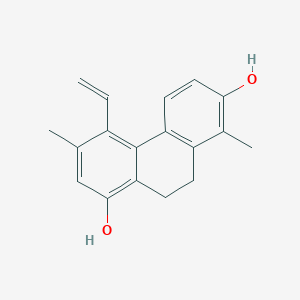
![2-[Ethyl(phenyl)phosphanyl]pyridine](/img/structure/B12565277.png)
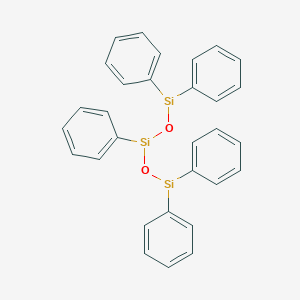
![N-[(2S,3R)-1,3-dihydroxyoctadec-4-yn-2-yl]hexanamide](/img/structure/B12565283.png)
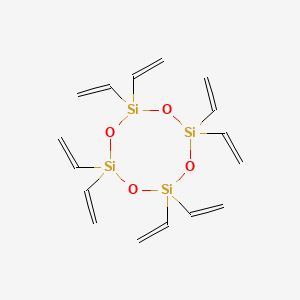


![3-{[(E)-(2,4-Dinitrophenyl)diazenyl]oxy}naphthalene-2-carboxylic acid](/img/structure/B12565308.png)
